molecular formula C9H8ClNO2 B6187174 3-(3-aminophenyl)prop-2-ynoic acid hydrochloride CAS No. 2639411-76-8

3-(3-aminophenyl)prop-2-ynoic acid hydrochloride

Cat. No.: B6187174
CAS No.: 2639411-76-8
M. Wt: 197.6
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Description

3-(3-aminophenyl)prop-2-ynoic acid hydrochloride is a chemical compound with the molecular formula C9H8ClNO2 and a molecular weight of 197.62 g/mol . It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propynoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 3-(3-aminophenyl)prop-2-ynoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzaldehyde and propargyl bromide.

    Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Alkyne Formation: The resulting 3-aminobenzaldehyde is then subjected to a reaction with propargyl bromide in the presence of a base such as potassium carbonate to form the alkyne intermediate.

    Hydrochloride Formation: Finally, the alkyne intermediate is treated with hydrochloric acid to obtain this compound.

Chemical Reactions Analysis

3-(3-aminophenyl)prop-2-ynoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(3-aminophenyl)prop-2-ynoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-aminophenyl)prop-2-ynoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The alkyne moiety can participate in click chemistry reactions, making it a valuable tool in bioconjugation and drug development .

Comparison with Similar Compounds

3-(3-aminophenyl)prop-2-ynoic acid hydrochloride can be compared with other similar compounds, such as:

    3-(4-aminophenyl)prop-2-ynoic acid hydrochloride: This compound has a similar structure but with the amino group in the para position.

    3-(2-aminophenyl)prop-2-ynoic acid hydrochloride: This compound has the amino group in the ortho position.

    3-(3-methoxyphenyl)prop-2-ynoic acid hydrochloride: This compound has a methoxy group instead of an amino group.

Properties

CAS No.

2639411-76-8

Molecular Formula

C9H8ClNO2

Molecular Weight

197.6

Purity

95

Origin of Product

United States

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